Xylazine

概要

説明

準備方法

合成ルートと反応条件

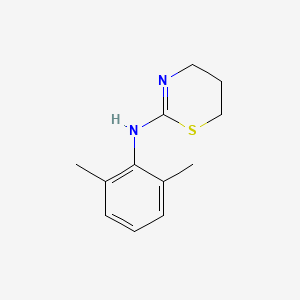

キシラジンは、2,6-ジメチルアニリンとグリオキサールを反応させて中間体2,6-ジメチルフェニルグリオキサールを生成する多段階プロセスによって合成できます . この中間体は次にチオセミカルバジドと反応してキシラジンを生成します . 反応条件には通常、加熱とテトラヒドロフランなどの溶媒の使用が含まれます .

工業生産方法

工業的な設定では、キシラジンは同様の合成ルートを使用して、より大規模に生産されます。 このプロセスには、自動反応器の使用と厳格な品質管理対策が含まれており、最終製品の純度と一貫性を確保しています .

化学反応の分析

反応の種類

キシラジンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主要な製品

酸化: スルホキシドおよびスルホン誘導体.

還元: アミン誘導体.

置換: さまざまな置換キシラジン誘導体.

科学研究への応用

キシラジンは、幅広い科学研究への応用があります。

科学的研究の応用

Veterinary Medicine

Xylazine is primarily used as a sedative and analgesic in veterinary practices. Its applications include:

- Surgical Anesthesia : this compound is commonly administered to induce sedation before surgical procedures in animals. It is often used in combination with other anesthetics like ketamine to enhance analgesic effects and reduce the required doses of each agent .

- Procedural Sedation : It is utilized for minor procedures such as dental work or diagnostic imaging, where sedation is necessary but general anesthesia is not warranted .

- Animal Restraint : this compound facilitates the safe handling of animals during examinations or treatments by providing sedation and muscle relaxation .

Human Medicine and Research

Though initially discarded for human use due to its potent sedative effects, this compound has resurfaced in discussions about its role in human medicine:

- Opioid Crisis : Recent studies have highlighted this compound's presence as an adulterant in illicit opioid supplies, particularly fentanyl. Its addition complicates overdose management since naloxone, a common opioid overdose antidote, does not reverse this compound's effects . This has led to increased research into its pharmacodynamics and potential treatment protocols for this compound-related toxicity.

- Pharmacological Research : Investigations into this compound's mechanism of action reveal that it acts as an agonist at alpha-2 adrenergic receptors, leading to sedative effects through inhibition of norepinephrine release. However, new findings suggest it may also activate kappa opioid receptors, adding complexity to its pharmacological profile .

Case Studies and Clinical Implications

Recent case studies illustrate the clinical challenges posed by this compound use:

- Toxicity Reports : A systematic review identified 59 cases of this compound intoxication, with a notable percentage resulting in fatalities when combined with other substances like opioids. The average dose in fatal cases was significantly higher than in non-fatal cases, indicating a dose-dependent risk associated with concurrent drug use .

- Withdrawal Symptoms : Research indicates that withdrawal from this compound can be severe, especially when combined with opioids. This raises concerns about the management of patients who may be exposed to both substances .

Summary of Findings

The following table summarizes key findings related to this compound's applications:

| Application Area | Description | Key Findings |

|---|---|---|

| Veterinary Medicine | Used for sedation and anesthesia in animals | Commonly administered alone or with other anesthetics like ketamine |

| Human Medicine | Increasingly recognized as an adulterant in opioids | Complicates overdose management; naloxone ineffective against this compound |

| Pharmacological Research | Investigated for its receptor activity and potential therapeutic uses | Agonist at alpha-2 adrenergic and kappa opioid receptors |

| Clinical Case Studies | Documented cases of toxicity and withdrawal symptoms | High fatality rates when combined with opioids; significant withdrawal effects |

作用機序

類似化合物との比較

生物活性

Xylazine is a non-opioid sedative and analgesic agent primarily used in veterinary medicine. Its biological activity is characterized by its action as an alpha-2 adrenergic receptor agonist, which leads to various physiological effects, including sedation, analgesia, and muscle relaxation. This article delves into the biological mechanisms of this compound, its pharmacokinetics, clinical implications, and associated case studies.

This compound exerts its effects primarily through the activation of alpha-2 adrenergic receptors located in both the central and peripheral nervous systems. These receptors are divided into three subtypes: alpha-2A, alpha-2B, and alpha-2C. The activation of presynaptic alpha-2A receptors inhibits norepinephrine release, leading to sympatholytic effects such as sedation and hypotension. Conversely, activation of postsynaptic alpha-2B receptors can result in vasoconstriction and hypertension .

Key Effects

- Sedation : Induces a state of calmness and reduces anxiety.

- Analgesia : Provides pain relief through central nervous system pathways.

- Muscle Relaxation : Reduces muscle tone and spasticity.

- Cardiovascular Effects : Can cause bradycardia (slow heart rate) and hypotension (low blood pressure) due to decreased sympathetic outflow .

Pharmacokinetics

This compound is rapidly absorbed following administration, with a large volume of distribution due to its lipophilicity. It is metabolized in the liver by cytochrome P450 enzymes and excreted primarily through the kidneys as 2,6-xylidine. The elimination half-life ranges from 23 to 50 minutes, with total drug elimination occurring over 10 to 15 hours after therapeutic doses .

Clinical Implications

This compound has gained attention due to its increasing presence in cases of overdose, particularly when co-administered with opioids. A systematic review highlighted that intravenous (IV) administration was common among users, with doses ranging from 40 mg to 4300 mg. Fatal outcomes were more likely with higher doses (average 1,200 mg in fatal cases compared to 525 mg in non-fatal cases) and often involved concurrent use with other drugs .

Case Studies

- Case Study on Overdose : A review of 59 cases revealed that this compound was implicated in 21 fatalities. The majority involved co-administration with opioids, complicating treatment due to this compound's resistance to reversal by naloxone .

- Clinical Observations : In a study monitoring dopamine release in mice, this compound was shown to significantly increase dopamine levels in the nucleus accumbens while simultaneously reducing locomotor activity, indicating a complex interaction between sedation and neurochemical pathways .

Comparative Data on this compound Use

特性

IUPAC Name |

N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPICBUSOMSTKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23076-35-9 (mono-hydrochloride) | |

| Record name | Xylazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007361617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3040643 | |

| Record name | Xylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7361-61-7 | |

| Record name | Xylazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7361-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007361617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | xylazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KFG9TP5V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。